molecular formula C13H15N3 B1420261 N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine CAS No. 1152917-03-7

N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine

Cat. No.: B1420261
CAS No.: 1152917-03-7
M. Wt: 213.28 g/mol
InChI Key: ALHAJHUXSKUWAN-UHFFFAOYSA-N
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Description

N-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}cyclopropanamine (CAS: 1152917-03-7) is a cyclopropane-containing amine derivative functionalized with a pyrazole-substituted benzyl group. Its molecular weight is 213.28 g/mol, and it is typically available at 95% purity for research purposes . The compound features a cyclopropanamine moiety linked via a methylene bridge to a phenyl ring substituted at the para position with a pyrazole heterocycle. This structural motif is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole derivatives, which are known for their diverse biological activities, including kinase inhibition and receptor modulation . However, specific pharmacological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

N-[(4-pyrazol-1-ylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-8-15-16(9-1)13-6-2-11(3-7-13)10-14-12-4-5-12/h1-3,6-9,12,14H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHAJHUXSKUWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine typically involves the reaction of 4-(1H-pyrazol-1-yl)benzyl chloride with cyclopropanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Pyrazole Position and Aromatic Systems : The target compound’s pyrazole is attached to a phenyl ring, whereas analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine feature a pyridine ring. Pyridine’s electron-withdrawing nature may alter solubility and binding interactions compared to phenyl .
  • Salt Forms : The hydrochloride salt of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (CAS: 1269104-88-2) likely exhibits enhanced aqueous solubility compared to the free base form of the target compound .

Therapeutic Potential

  • While the target compound’s applications are unspecified, the morpholine-pyrazole hybrid (CAS: 3956326) demonstrates therapeutic relevance as a bradykinin B2 receptor antagonist for skin diseases, underscoring the pharmacological versatility of pyrazole-containing scaffolds .

Research Findings and Practical Considerations

  • Spectroscopic Characterization : Analogous compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) were validated via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, providing a template for confirming the target compound’s structure .

Biological Activity

N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₅N₃ and is characterized by a pyrazole ring linked to a phenyl group, which is further connected to a cyclopropanamine moiety. The compound's IUPAC name is N-[(4-pyrazol-1-ylphenyl)methyl]cyclopropanamine, and it has been shown to interact with various biological targets due to its structural diversity .

The biological activity of this compound primarily stems from its ability to modulate enzyme activities and receptor interactions. The pyrazole ring is known for its capacity to bind with several enzymes, potentially inhibiting their activity or altering signal transduction pathways. This interaction can lead to various cellular responses, including apoptosis in cancer cells or modulation of neurotransmitter systems .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies suggest that it may induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The specific pathways involved may vary depending on the type of cancer, but the compound's ability to inhibit tumor growth has been documented in preclinical models .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in breast cancer cell lines
PharmacokineticsFavorable absorption and distribution profiles observed in animal models

In one notable study, the compound was administered to mice bearing tumor xenografts, resulting in a significant reduction in tumor size compared to control groups. This suggests that this compound could be a promising candidate for further development as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine
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N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine

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